1-(1-Decylbenzimidazol-2-yl)ethan-1-ol
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Overview
Description
1-(1-Decylbenzimidazol-2-yl)ethan-1-ol is a chemical compound that belongs to the class of benzimidazole derivatives Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-Decylbenzimidazol-2-yl)ethan-1-ol typically involves the condensation of o-phenylenediamine with decanoic acid, followed by cyclization to form the benzimidazole ring. The ethan-1-ol group is introduced through a subsequent alkylation reaction. The reaction conditions often require the use of a strong acid catalyst, such as sulfuric acid, and elevated temperatures to facilitate the cyclization process .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions: 1-(1-Decylbenzimidazol-2-yl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The ethan-1-ol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The benzimidazole ring can be reduced under specific conditions to yield partially or fully hydrogenated derivatives.
Substitution: The decyl chain or ethan-1-ol group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often used for reduction reactions.
Substitution: Nucleophiles such as sodium hydride (NaH) or organolithium reagents can be employed for substitution reactions.
Major Products:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Hydrogenated benzimidazole derivatives.
Substitution: Various substituted benzimidazole derivatives depending on the nucleophile used.
Scientific Research Applications
1-(1-Decylbenzimidazol-2-yl)ethan-1-ol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential antimicrobial and antifungal properties due to the benzimidazole core.
Medicine: Explored for its potential as a therapeutic agent in treating infections and other diseases.
Mechanism of Action
The mechanism of action of 1-(1-Decylbenzimidazol-2-yl)ethan-1-ol involves its interaction with specific molecular targets. The benzimidazole ring can bind to enzymes or receptors, inhibiting their activity. This interaction can disrupt essential biological pathways, leading to antimicrobial or antifungal effects. The decyl chain and ethan-1-ol group may enhance the compound’s lipophilicity, improving its ability to penetrate cell membranes and reach intracellular targets .
Comparison with Similar Compounds
Benzimidazole: The parent compound with a simpler structure.
2-(1H-Imidazol-1-yl)ethanol: A related compound with an imidazole ring and an ethan-1-ol group.
1-Decyl-1H-benzimidazole: A similar compound with a decyl chain but lacking the ethan-1-ol group.
Uniqueness: 1-(1-Decylbenzimidazol-2-yl)ethan-1-ol is unique due to the presence of both a decyl chain and an ethan-1-ol group, which can enhance its biological activity and solubility.
Properties
IUPAC Name |
1-(1-decylbenzimidazol-2-yl)ethanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30N2O/c1-3-4-5-6-7-8-9-12-15-21-18-14-11-10-13-17(18)20-19(21)16(2)22/h10-11,13-14,16,22H,3-9,12,15H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTPXEOWDUXXVIS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCN1C2=CC=CC=C2N=C1C(C)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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